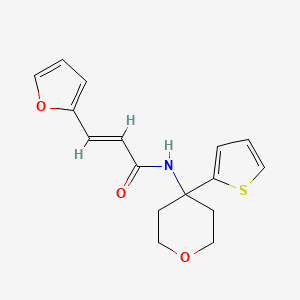
(E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide, also known as FTAA, is a small molecule that has gained attention in scientific research due to its ability to selectively bind to amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. FTAA has shown promise as a diagnostic tool for these diseases, as well as a potential therapeutic agent.
Mécanisme D'action
The mechanism by which (E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide selectively binds to amyloid fibrils is not fully understood. However, it is believed that (E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide interacts with specific amino acid residues that are exposed on the surface of amyloid fibrils. This interaction results in a conformational change in (E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide, which enhances its fluorescence properties and allows for specific detection of amyloid fibrils.
Biochemical and Physiological Effects
(E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide has been shown to have minimal toxicity and does not affect the viability of cells or tissues. It has been used in vitro and in vivo to detect amyloid fibrils in various tissues and organs, including the brain, liver, and pancreas. (E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide has also been shown to be effective in detecting amyloid fibrils in post-mortem human brain tissue.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide is its selectivity for amyloid fibrils. This allows for specific detection and imaging of these structures in various tissues and organs. (E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide is also relatively easy to synthesize and has a high yield and purity. However, one limitation of (E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide is its limited solubility in aqueous solutions, which can affect its effectiveness in certain imaging techniques.
Orientations Futures
There are several future directions for the use of (E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide in scientific research. One potential application is in the development of diagnostic tools for neurodegenerative diseases. (E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide has shown promise as a non-invasive imaging agent for detecting amyloid fibrils in vivo, which could aid in the early detection and diagnosis of these diseases.
Another future direction is in the development of therapeutic agents that target amyloid fibrils. (E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide has been shown to inhibit the formation of amyloid fibrils in vitro, which suggests that it may have potential as a therapeutic agent for neurodegenerative diseases.
In addition, further research is needed to fully understand the mechanism by which (E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide selectively binds to amyloid fibrils. This could lead to the development of more effective imaging agents and therapeutic agents that target specific amino acid residues on amyloid fibrils.
Conclusion
(E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide is a small molecule that has shown promise as a selective amyloid-binding probe in scientific research. It has the potential to be used in the development of diagnostic tools and therapeutic agents for neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of (E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide and its potential applications in scientific research.
Méthodes De Synthèse
(E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide can be synthesized through a multistep process that involves the condensation of furan-2-carboxaldehyde with thiophene-2-carboxaldehyde to form a dienone intermediate. This intermediate is then reacted with tetrahydro-2H-pyran-4-ol to form the desired product, (E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide. The synthesis of (E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
(E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide has been widely used in scientific research as a selective amyloid-binding probe. It has been shown to bind to a variety of amyloid fibrils, including those associated with Alzheimer's disease, Parkinson's disease, and type 2 diabetes. (E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide can be used in various imaging techniques, such as fluorescence microscopy and positron emission tomography (PET), to visualize amyloid fibrils in vivo.
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-(4-thiophen-2-yloxan-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c18-15(6-5-13-3-1-9-20-13)17-16(7-10-19-11-8-16)14-4-2-12-21-14/h1-6,9,12H,7-8,10-11H2,(H,17,18)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXILIHCPKMMBLO-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2393841.png)
![4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2393842.png)
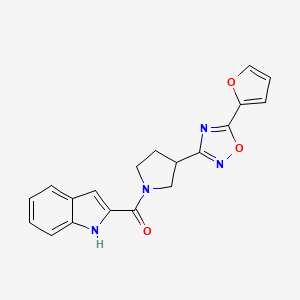

![4-[3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride](/img/structure/B2393846.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4,5-trimethoxybenzamide](/img/structure/B2393852.png)
![(E)-2-(2-Chlorophenyl)-N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)ethenesulfonamide](/img/structure/B2393853.png)
![N-[Cyano(cyclohexyl)methyl]-3-(4-ethylpiperazin-1-YL)propanamide](/img/structure/B2393854.png)
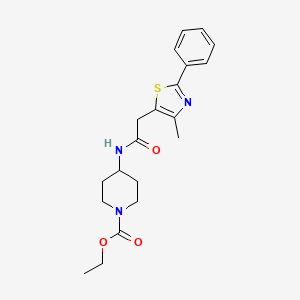
![1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea](/img/structure/B2393858.png)
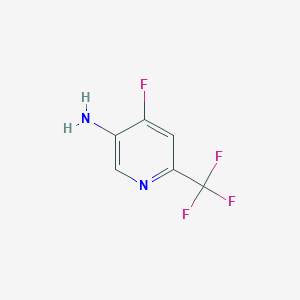

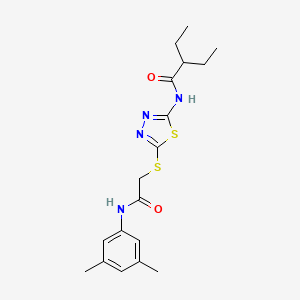
![2-[[3-(3,5-Dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2393862.png)